molecular formula C23H18ClN3O5S B2922849 ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-26-0

ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2922849
CAS No.: 851950-26-0
M. Wt: 483.92
InChI Key: ZUNVFIJTOAGRBS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a chlorophenyl group, and a methoxybenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl and methoxybenzamido groups. Common reagents used in these reactions include chlorinating agents, amides, and esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-(4-chlorophenyl)-5-(2-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its thieno[3,4-d]pyridazine core and the combination of chlorophenyl and methoxybenzamido groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-6-4-5-7-17(15)31-2)18(16)22(29)27(26-19)14-10-8-13(24)9-11-14/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNVFIJTOAGRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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